molecular formula C24H20FN3O2S2 B11105677 2-fluoro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-fluoro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11105677
M. Wt: 465.6 g/mol
InChI Key: QHOXZXXQNYUWIZ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a benzothiazole core, a fluorine atom, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzamide Moiety: This step involves the coupling of the benzothiazole derivative with a benzoyl chloride in the presence of a base like triethylamine.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzothiazole core is known to interact with various biological targets, and the presence of the fluorine atom can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2-{[2-oxo-2-(phenylethyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
  • 2-Fluoro-N-(2-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}-1,3-benzothiazol-5-yl)benzamide

Uniqueness

The unique combination of the benzothiazole core, fluorine atom, and benzamide moiety in 2-Fluoro-N-(2-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide distinguishes it from other similar compounds. This specific arrangement of functional groups can result in unique biological activity and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20FN3O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

2-fluoro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20FN3O2S2/c25-19-9-5-4-8-18(19)23(30)27-17-10-11-20-21(14-17)32-24(28-20)31-15-22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,30)

InChI Key

QHOXZXXQNYUWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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